Ensitrelvir

Übersicht

Beschreibung

Ensitrelvir, also known by its trade name Xocova, is an antiviral medication developed for the treatment of COVID-19. It was created by Shionogi & Co., Ltd. in collaboration with Hokkaido University. This compound is an orally active inhibitor of the 3C-like protease, a crucial enzyme for the replication of the SARS-CoV-2 virus .

Wirkmechanismus

Target of Action

Ensitrelvir primarily targets the 3C-like protease (3CLpro) of the SARS-CoV-2 virus . This protease plays a crucial role in the viral replication process . By inhibiting this enzyme, this compound disrupts the life cycle of the virus, preventing it from multiplying within the host cells .

Mode of Action

This compound operates by selectively inhibiting the 3CL protease enzyme of SARS-CoV-2 . It targets the substrate-binding pocket of the 3CL protease, specifically recognizing its S1, S2, and S1’ subsites . This interaction blocks the activity of the protease, thereby inhibiting the replication of the virus .

Biochemical Pathways

The inhibition of the 3CL protease by this compound affects the biochemical pathways involved in the replication of the SARS-CoV-2 virus . The 3CL protease is responsible for processing the polyproteins that are translated from the viral RNA. By inhibiting this enzyme, this compound prevents the proper formation of essential non-structural proteins, thereby disrupting the viral life cycle .

Result of Action

This compound’s action results in a significant reduction in the viral load of SARS-CoV-2 . This is evidenced by the decrease in SARS-CoV-2 titers observed in patients treated with this compound . Additionally, the drug has been shown to have a favorable antiviral efficacy and potential clinical benefit with an acceptable safety profile .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the presence of different SARS-CoV-2 variants may impact the drug’s efficacy. This compound has demonstrated antiviral efficacy against different sars-cov-2 variants, including the omicron variant, in preclinical studies . Furthermore, the drug’s effectiveness in reducing severe outcomes in outpatients at high risk for COVID-19 has been observed in real-world settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ensitrelvir involves several key steps, including the formation of indazole, 1,2,4-triazole, and 1,3,5-triazinone structures. These fragments are then coupled together in a convergent manner. The process includes introducing a meta-cresolyl moiety to enhance the stability of intermediates. The overall yield of the longest linear sequence (6 steps) was improved significantly through this method .

Industrial Production Methods: The industrial production of this compound employs scalable synthetic methods that minimize waste and enhance efficiency. The process involves direct crystallization of intermediates from reaction mixtures, reducing the need for extractive workup and making the process more environmentally friendly .

Analyse Chemischer Reaktionen

Reaktionstypen: Ensitrelvir durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine ergeben kann .

Wissenschaftliche Forschungsanwendungen

Ensitrelvir hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung von Proteaseinhibitoren verwendet.

Biologie: Hilft beim Verständnis der Replikationsmechanismen von SARS-CoV-2.

Medizin: Wird zur Behandlung von COVID-19 eingesetzt, insbesondere zur Reduzierung der Viruslast und zur Verbesserung klinischer Symptome.

Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und Therapien eingesetzt.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die 3C-like Protease (Mpro) von SARS-CoV-2 angreift. Dieses Enzym ist für den viralen Replikationsprozess essentiell. This compound bindet an die Substratbindungstasche der Protease und erkennt dabei speziell ihre S1-, S2- und S1'-Subseiten. Diese Bindung hemmt die Aktivität der Protease und verhindert somit die Replikation des Virus .

Ähnliche Verbindungen:

Nirmatrelvir: Ein weiterer 3C-like Proteaseinhibitor, der von Pfizer entwickelt wurde.

Molnupiravir: Ein antivirales Medikament, das von Merck entwickelt wurde.

Vergleich:

Nirmatrelvir: Sowohl this compound als auch Nirmatrelvir zielen auf die 3C-like Protease von SARS-CoV-2 ab. this compound ist ein nicht-peptidischer, nicht-kovalenter Inhibitor, während Nirmatrelvir ein peptidischer, kovalenter Inhibitor ist.

Molnupiravir: Im Gegensatz zu this compound wirkt Molnupiravir, indem es Fehler in die virale RNA einführt, was zu einer Replikationsunfähigkeit des Virus führt.

This compound zeichnet sich durch seine nicht-peptidische, nicht-kovalente Natur aus, die Vorteile in Bezug auf Stabilität und Bioverfügbarkeit bietet.

Vergleich Mit ähnlichen Verbindungen

Nirmatrelvir: Another 3C-like protease inhibitor developed by Pfizer.

Molnupiravir: An antiviral medication developed by Merck.

Comparison:

Nirmatrelvir: Both ensitrelvir and nirmatrelvir target the 3C-like protease of SARS-CoV-2. this compound is a nonpeptidic, noncovalent inhibitor, while nirmatrelvir is a peptidic, covalent inhibitor.

Molnupiravir: Unlike this compound, molnupiravir works by introducing errors into the viral RNA, leading to the virus’s inability to replicate.

This compound stands out due to its nonpeptidic, noncovalent nature, which offers advantages in terms of stability and bioavailability.

Biologische Aktivität

Ensitrelvir (S-217622) is a novel oral antiviral agent developed for the treatment of COVID-19. It functions primarily as a non-covalent inhibitor of the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. This article explores the biological activity of this compound, highlighting its efficacy, safety profile, and mechanisms of action based on diverse clinical studies and research findings.

This compound targets the main protease (Mpro) of SARS-CoV-2, inhibiting its activity and thereby disrupting the viral life cycle. The half-maximal inhibitory concentration (IC50) for this compound against Mpro is approximately 0.049 μM, indicating potent antiviral activity comparable to other protease inhibitors like nirmatrelvir . The molecular interactions involve hydrogen bonding within the substrate-binding pocket of Mpro, which stabilizes the drug-protein complex and prevents viral replication .

Phase 2/3 Studies

A series of randomized clinical trials have assessed the efficacy of this compound in patients with mild to moderate COVID-19:

- Study Design : Patients were administered either 125 mg or 250 mg of this compound daily for five days or a placebo. The primary endpoints included changes in SARS-CoV-2 viral titers and symptom resolution times.

-

Results :

- In a Phase 2b trial, this compound significantly reduced viral RNA levels compared to placebo on day 4 (mean change from baseline: -2.677 log10 copies/mL for 125 mg and -2.761 log10 copies/mL for 250 mg) .

- The time to resolution of COVID-19 symptoms was also shorter in those treated with this compound compared to placebo, particularly when treatment was initiated within 72 hours of symptom onset .

| Dosage | Mean Change in Viral RNA (log10 copies/mL) | P-value | Time to Symptom Resolution (days) |

|---|---|---|---|

| Placebo | -1.269 | N/A | N/A |

| 125 mg | -2.677 | 0.0029 | ~1 day less than placebo |

| 250 mg | -2.761 | 0.0039 | Not significantly different |

Real-World Evidence

A real-world study involving hospitalized patients indicated that this compound led to a higher antigen-negative conversion rate (40%) compared to remdesivir (20%) and molnupiravir (4.54%), suggesting enhanced effectiveness in reducing viral load . Although not statistically significant, lower antigen levels were observed in the this compound group by day 10 of treatment.

Safety Profile

This compound has demonstrated an acceptable safety profile across various studies:

- Most adverse events reported were mild to moderate, including transient increases in body temperature in some patients .

- In a large Phase 3 trial, adverse events occurred in approximately 44% of patients receiving this compound compared to 25% in the placebo group, but no serious adverse events were attributed directly to the treatment .

Comparative Efficacy

When compared with other protease inhibitors like nirmatrelvir:

Eigenschaften

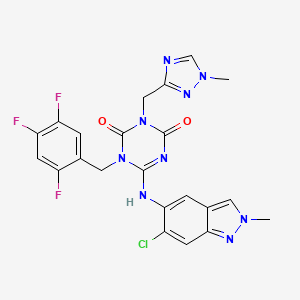

IUPAC Name |

6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3N9O2/c1-32-7-12-4-18(13(23)5-17(12)30-32)28-20-29-21(36)35(9-19-27-10-33(2)31-19)22(37)34(20)8-11-3-15(25)16(26)6-14(11)24/h3-7,10H,8-9H2,1-2H3,(H,28,29,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPBBNUOBOFBFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3N9O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2647530-73-0 | |

| Record name | Ensitrelvir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2647530730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ensitrelvir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX665RAA3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.